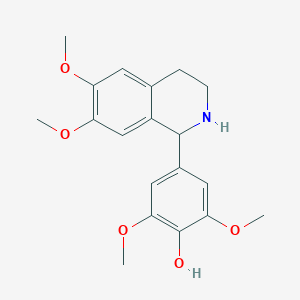

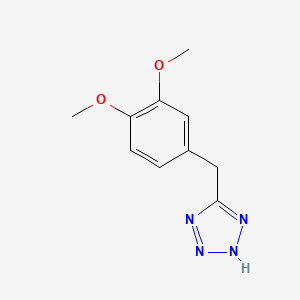

4-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-2,6-dimethoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of isoquinolines, specifically tetrahydroisoquinoline derivatives. It has been studied in various contexts due to its interesting chemical and physical properties.

Synthesis Analysis

- The synthesis of similar tetrahydroisoquinoline derivatives often involves complex multistep processes, including Pictet-Spengler reactions and various forms of cyclization and oxidation (Carmody et al., 1980).

- Stereochemistry plays a crucial role in the synthesis of these compounds, with specific enantiomers showing different properties (Mondeshka et al., 1992).

Molecular Structure Analysis

- X-ray diffractometric analysis is used to determine the absolute configurations of optical antipodes in these compounds (Mondeshka et al., 1992).

- The molecular structure of related compounds often features deviations of certain atoms from the plane of the benzene ring, influencing their properties (Gitto et al., 2007).

Chemical Reactions and Properties

- Tetrahydroisoquinolines undergo various reactions, including electrochemical oxidations leading to different salts (Carmody et al., 1980).

- Cyclization reactions are crucial in the synthesis of these compounds, with reagents like boron trifluoride enhancing the process (Saitoh et al., 2001).

Physical Properties Analysis

- The crystal structures of these compounds reveal information about their physical properties, including hydrogen bonding patterns and molecular conformations (Gitto et al., 2007).

Chemical Properties Analysis

- The chemical properties of tetrahydroisoquinoline derivatives are influenced by their stereochemistry and molecular structure, which determine their reactivity and potential biological activity (Mondeshka et al., 1992).

Scientific Research Applications

Cellular Proliferation in Tumors

A study explored the use of a cellular proliferative marker related to the compound for PET imaging in patients with malignant neoplasms, demonstrating its potential for evaluating solid tumor proliferation. This marker correlates significantly with tumor proliferation indicators, suggesting its utility in clinical trials for cancer diagnostics and treatment evaluation (Dehdashti et al., 2013).

Serotonin Transporter Radioligands

Research comparing serotonin transporter radioligands in healthy humans underscores the compound's relevance in psychiatric condition studies. Alterations in serotonin transporters are linked to numerous psychiatric conditions, highlighting the importance of these radioligands in understanding and treating these disorders (Frankle et al., 2004).

Metabolic Pathways and Metabolites

A comprehensive investigation into the disposition, metabolism, and elimination of a related dual orexin receptor antagonist provides insight into the compound's pharmacokinetics in humans. This research contributes to the development of sleep-promoting agents, with a focus on how the body processes and eliminates these substances (Dingemanse et al., 2013).

Excretion in Alcohol Consumption

A study on dopamine-related tetrahydroisoquinolines in alcoholic subjects revealed significant excretion levels following alcohol consumption. This suggests a potential biomarker for alcohol intake and its metabolic consequences, offering a pathway to understanding alcohol's impact on the body (Collins et al., 1979).

Orexin Receptor Antagonists

Research into the disposition and metabolism of an orexin receptor antagonist underscores the extensive metabolic processing of such compounds. This study aids in the understanding of the treatment mechanisms for insomnia, highlighting the complex interaction between these compounds and the human body (Renzulli et al., 2011).

Safety and Hazards

properties

IUPAC Name |

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5/c1-22-14-7-11-5-6-20-18(13(11)10-15(14)23-2)12-8-16(24-3)19(21)17(9-12)25-4/h7-10,18,20-21H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSIXDFLURPMCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3=CC(=C(C=C3CCN2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethoxyphenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)

![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)

![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)